molecular formula C6H6N4 B1593920 Nitrilotriacetonitrile CAS No. 7327-60-8

Nitrilotriacetonitrile

Cat. No. B1593920
CAS RN: 7327-60-8
M. Wt: 134.14 g/mol
InChI Key: LJAIDEYQVIJERM-UHFFFAOYSA-N
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Description

Nitrilotriacetonitrile is an organic compound that consists of a nitrogen atom substituted by three cyano methyl groups . It is a precursor for nitrilotriacetic acid (NTA), a biodegradable complexing agent and building block for detergents .


Synthesis Analysis

The synthesis of nitrilotriacetonitrile is based on the basic building blocks ammonia, formaldehyde, and hydrogen cyanide, which are reacted in acidic aqueous medium in discontinuous or continuous processes . Ammonia is introduced as a gas, in form of hexamethylenetetramine or as ammonium sulfate together with formaldehyde as an aqueous solution at pH values <2 and treated with aqueous prussic acid solution or liquid hydrogen cyanide at temperatures around 100 °C .


Molecular Structure Analysis

The Nitrilotriacetonitrile molecule contains a total of 15 bonds. There are 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 triple bonds, 1 tertiary amine (aliphatic), and 3 nitriles (aliphatic) .


Chemical Reactions Analysis

Nitrilotriacetonitrile can be homopolymerized or copolymerized with iminodiacetonitrile in the melt in the presence of basic catalysts such as sodium methoxide to form dark-colored solid polymers . The hydrogenation of NTAN first converts a cyano group into an imino group which attacks a cyano group (which are adjacent and sterically suitable for forming a six-membered ring) rather than being further hydrogenated to the primary amino group .


Physical And Chemical Properties Analysis

Nitrilotriacetonitrile is a colorless and odorless solid which dissolves hardly in water but dissolves well in nitromethane and acetone . Its molecular formula is C6H6N4 and its molar mass is 134.142 g·mol −1 .

Scientific Research Applications

Degradation and Environmental Cleanup

  • Metal−Nitrilotriacetate Complexes Degradation : Nitrilotriacetic acid (NTA) has been studied for its ability to form strong water-soluble complexes with various radionuclides and metal ions. This property is particularly useful in decontaminating nuclear reactors and processing nuclear materials. The degradation of these complexes by certain bacteria is crucial for managing the dispersal of radionuclides in soil and subsurface environments (Bolton et al., 1996).

  • Adsorption and Biodegradation : The interaction of NTA with soil components, such as gibbsite, influences its degradation by specific bacteria. This aspect is essential in understanding how NTA impacts the mobility and fate of radionuclides in soils and sediments (Bolton & Girvin, 1996).

Biotechnology Applications

  • Nitrilase Activity : Research has focused on the enzymatic activities related to NTA, particularly in nitrilases, which play a role in processing dinitriles, precursors of high-value cyano acids. These enzymes have varied applications in producing specific chemicals and pharmaceuticals (Veselá et al., 2016).

  • Protein Nanopatterning : NTA is used in directing proteins at the nanoscale, crucial for biosensing and optoelectronic applications. For instance, it has been employed to pattern proteins onto DNA nanoconstructs (Shen et al., 2009).

Environmental Monitoring and Remediation

  • Metal Extraction in Soil : NTA’s role in enhancing the extractability of heavy metals from contaminated soil and their uptake by plants like Indian mustard is significant for phytoremediation processes. The efficiency of NTA in solubilizing metals from soil has been noted (Quartacci et al., 2006).

  • Mobilization of Metals from Sediments : NTA's capacity to mobilize heavy metals from polluted river sediments poses both a challenge and an opportunity for environmental management (Banat et al., 1974).

Safety And Hazards

Nitrilotriacetonitrile is toxic if swallowed and harmful in contact with skin. It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-[bis(cyanomethyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-1-4-10(5-2-8)6-3-9/h4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAIDEYQVIJERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Record name 2,2',2-Nitrilotriacetonitrile
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,2%27,2%27%27-Nitrilotriacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029285
Record name 2,2',2''-Nitrilotrisacetonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Water or Solvent Wet Solid
Record name Acetonitrile, 2,2',2''-nitrilotris-
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Product Name

Nitrilotriacetonitrile

CAS RN

7327-60-8
Record name 2,2′,2′′-Nitrilotris[acetonitrile]
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Record name Acetonitrile, 2,2',2''-nitrilotris-
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Record name Nitrilotriacetonitrile
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Record name Acetonitrile, 2,2',2''-nitrilotris-
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Record name 2,2',2''-Nitrilotrisacetonitrile
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Record name Nitrilotriacetonitrile
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Record name 2,2',2''-NITRILOTRISACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
HW Rinehart - Journal of the American Chemical Society, 1926 - ACS Publications
… Liquid hydrogen cyanide reacts with |3-hydroformamine cyanide in the presence of hydrochloric acid to form nitrilotriacetonitrile. Iminodiacetic acid has been identified as one of the …
Number of citations: 1 pubs.acs.org
C He, MA Smith - Icarus, 2014 - Elsevier
… not 2,2′,2″-nitrilotriacetonitrile or succinonitrile. Since we have the NMR data of these two … to 2,2′,2″-nitrilotriacetonitrile, but did observe obvious signals attributed by succinonitrile (…
Number of citations: 48 www.sciencedirect.com
JC Arcos, SC Myers, BJ Neuburger, MF Argus - Cancer Letters, 1980 - Elsevier
… or abolishment of mixed-function oxidase repressor activity; thus, iminodiacetonitrile has only about 1 5 th the repressor activity of the parent compound, whereas nitrilotriacetonitrile and …
Number of citations: 23 www.sciencedirect.com
JR Bailey, DF Snyder - Journal of the American Chemical Society, 1915 - ACS Publications
NCH2CN, 2 would readily add on prussic acid, and thusfurnish an excellent method for the preparation of iminoacetonitrile, NH (CH2CN) 2.3 Our first experiment in this direction …
Number of citations: 8 pubs.acs.org
NR Barot, JA Elvidge - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… hydroxylamine in the cold, the bis(amide oxime) resulted but in the hot with added hydroxylamine hydrochloride—conditions which effected a cycloaddition even to nitrilotriacetonitrile—…
Number of citations: 16 pubs.rsc.org
K Kawashiro, K Nishiguchi, T Nara - Origins of Life and Evolution of the …, 1989 - Springer
… Presence of NTAA in the hydrolyzate of the reaction mixture, provides evidence for the formation of nitrilotriacetonitrile. The nitrilo derivatives could not be detected by IEC because they …
Number of citations: 6 link.springer.com
M Zhou, RJ Yi, Y Gu, J Zou, X Guo - Journal of Petroleum Science and …, 2019 - Elsevier
… Smith et al., 1992, 1995 synthesized ATEA by hydrolyzing nitrilotriacetonitrile in concentrated sulfuric acid, but the material nitrilotriacetonitrile was expensive and produced too many …
Number of citations: 1 www.sciencedirect.com
JN Coker - Industrial & Engineering Chemistry Product Research …, 1972 - ACS Publications
Recent interest in sodium nitrilotriacetate (SNTA) as a detergent builder has prompted this work. SNTA is obtained as a white crystalline monohydrate which is stableto tempera-tures …
Number of citations: 2 pubs.acs.org
NR Barot, JA Elvidge - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Nitrilotriacetonitrile (10) was readily available and was also used for some comparative experiments. In contrast to the behaviour of the other iminodiacetonitriles with hydroxylamine, …
Number of citations: 9 pubs.rsc.org
VO Rodionov, SI Presolski, S Gardinier… - Journal of the …, 2007 - ACS Publications
… A similar condensation reaction between 1,2-aminothiophenol and nitrilotriacetonitrile or iminodiacetonitrile was used to synthesize benzothiazole ligands (Bth) 3 and (H)(Bth) 2 . The …
Number of citations: 495 pubs.acs.org

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